molecular formula C10H16N2O B2942312 1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile CAS No. 2034284-88-1

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile

Cat. No.: B2942312
CAS No.: 2034284-88-1
M. Wt: 180.251
InChI Key: NRWCNUGZJJUNMY-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile is a four-membered azetidine ring derivative featuring a carbonitrile group at position 3 and a branched 3,3-dimethylbutanoyl acyl group at position 1. The azetidine core introduces significant ring strain, which influences reactivity and conformational stability compared to larger heterocycles like pyrrolidine or piperidine . The dimethylbutanoyl substituent enhances lipophilicity, while the carbonitrile group may participate in hydrogen bonding or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

1-(3,3-dimethylbutanoyl)azetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,3)4-9(13)12-6-8(5-11)7-12/h8H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWCNUGZJJUNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Azetidine vs. Pyrrolidine/Piperidine Derivatives
  • Ring Strain and Reactivity : Azetidine’s four-membered ring exhibits higher strain than five-membered pyrrolidine (e.g., compounds in ) or six-membered piperidine (e.g., 1-Benzylpiperidine-4-carbonitrile in ). This strain may increase susceptibility to ring-opening reactions or alter binding affinity in medicinal applications .
  • Conformational Flexibility: Azetidine’s smaller ring restricts conformational freedom compared to pyrrolidine derivatives like (2S,4R)-1-((S)-3,3-dimethyl-2-(2-phenylacetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (), which may adopt multiple bioactive conformations.
Aromatic vs. Saturated Heterocycles

Pyridine-based carbonitriles (e.g., 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile in ) exhibit planar, aromatic systems with distinct electronic properties compared to saturated azetidine.

Substituent Analysis

Acyl Group Variations
  • Dimethylbutanoyl vs. Benzhydryl/Benzyl Groups: The 3,3-dimethylbutanoyl group in the target compound is less sterically bulky than the benzhydryl (diphenylmethyl) group in 1-Benzhydrylazetidine-3-carbonitrile (), which may reduce steric hindrance in molecular interactions.
  • Electron-Withdrawing Effects : Carbonitriles in azetidine (e.g., azetidine-3-carbonitrile hydrochloride in ) or pyridine () positions can modulate electron density, affecting reactivity and binding to biological targets.
Functional Group Positioning
  • The carbonitrile at position 3 in azetidine (target compound) vs.

Physicochemical Properties

Compound Core Structure Key Substituents LogP* (Predicted) Solubility (Water) Stability Considerations
1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile Azetidine Dimethylbutanoyl, carbonitrile ~2.5 Low (non-ionic form) Sensitive to ring-opening under acidic conditions
1-Benzhydrylazetidine-3-carbonitrile () Azetidine Benzhydryl, carbonitrile ~4.0 Very low Stable due to bulky substituents
Azetidine-3-carbonitrile hydrochloride () Azetidine Carbonitrile, hydrochloride salt ~0.8 High (ionic form) Hygroscopic; stable in dry conditions
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile () Cyclobutane Fluoropyridinyl, carbonitrile ~1.9 Moderate Photostable; resistant to hydrolysis

*Predicted LogP values based on substituent contributions.

Key Differentiators of this compound

Balanced Lipophilicity: The dimethylbutanoyl group provides moderate lipophilicity (LogP ~2.5), positioning it between highly polar (e.g., hydrochloride salts) and overly hydrophobic (e.g., benzhydryl derivatives) analogs .

Steric Accessibility: Compared to bulky benzhydryl or benzyl-substituted analogs, the dimethylbutanoyl group may facilitate interactions in enzymatic or receptor-binding sites .

Synthetic Versatility : The carbonitrile group offers a reactive site for further derivatization, such as conversion to amines or tetrazole rings, which is less feasible in fully substituted analogs like those in .

Biological Activity

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the formation of the azetidine ring followed by the introduction of the carbonitrile group. The process may include:

  • Formation of Azetidine Ring : This is often achieved through cyclization reactions involving suitable precursors.
  • Introduction of Carbonitrile Group : The carbonitrile can be introduced via nucleophilic substitution or other methods that allow for functional group transformations.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Preliminary studies suggest that compounds in this class may exhibit:

  • Anticancer Properties : Similar azetidine derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Some azetidine derivatives have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions.

Pharmacological Profile

The pharmacological profile of this compound includes:

PropertyValue
Solubility>400 µM in water
Protein BindingLow to moderate
StabilityHigh stability in plasma
Blood-Brain Barrier PenetrationPotentially favorable

These properties suggest that the compound may have good bioavailability and pharmacokinetic characteristics, making it a candidate for further development.

Case Study 1: Anticancer Activity

A study investigated the effects of azetidine derivatives on human breast cancer cell lines MCF-7 and SKBR3. The results indicated that certain azetidine-based compounds could significantly inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents .

Case Study 2: Inflammatory Response

Another research effort focused on evaluating the anti-inflammatory properties of azetidine derivatives. The findings suggested that these compounds could modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

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